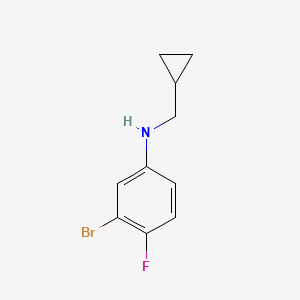
3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves analyzing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Synthesis and Biological Activities
The synthesis of new compounds through the manipulation of halogenated anilines, such as 2-bromo-4-fluoroaniline, leads to derivatives with significant biological activities. For instance, the synthesis of thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives demonstrates the versatility of halogenated anilines as building blocks. These derivatives have been shown to possess broad antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds also displaying remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Photochemistry and Photophysics
The study of the photochemistry of haloanilines reveals insights into their reactivity under light exposure. Research on 4-haloanilines, including 4-bromo-N,N-dimethylanilines, shows how solvent polarity affects the quantum yield of photoreaction products. These studies are significant for understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effects of some fluorinated drugs (Freccero et al., 2003).
Material Science and Polymer Chemistry
In material science, halogenated anilines serve as precursors for the synthesis of semiconducting polymers and other materials. For example, 4-bromoanisole has been used as a processing additive to control the morphology and crystallization of semiconducting polymer blends. This application is crucial for improving the performance of organic photovoltaic devices (Liu et al., 2012).
Fluorescent Probes and Imaging
The development of fluorescent probes for biological and environmental samples often utilizes halogenated anilines. A study on a fluorescent probe for the detection of hydrazine showcases the use of a bromobutyryl group as a recognition site. Such probes are essential for monitoring highly reactive and toxic substances in various settings (Zhu et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, its potential hazards, and the precautions that need to be taken when handling it.
将来の方向性
This could involve potential future applications of the compound, or areas where further research is needed.
Please note that this is a general guide and the specific details would vary depending on the compound. If you have information about a specific compound, I’d be happy to help you analyze it.
特性
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXBSAYFZKGIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



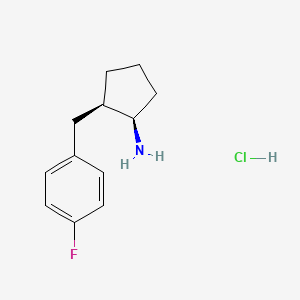
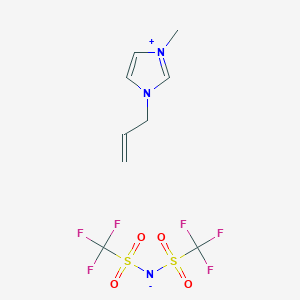
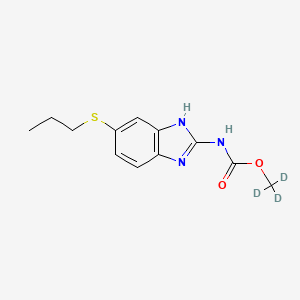
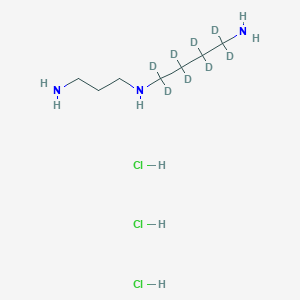
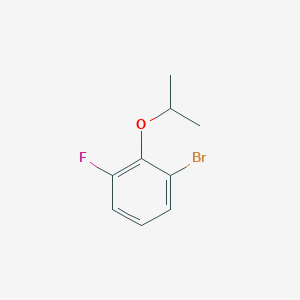
![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)
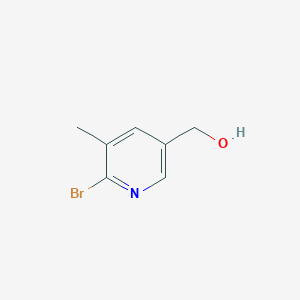
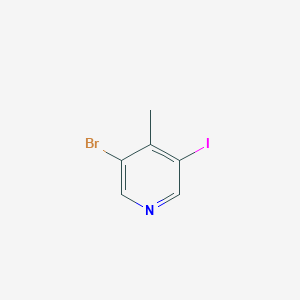
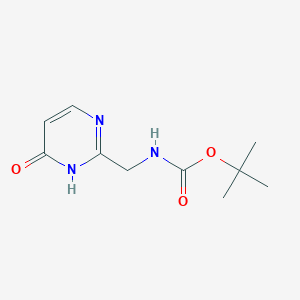
![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)
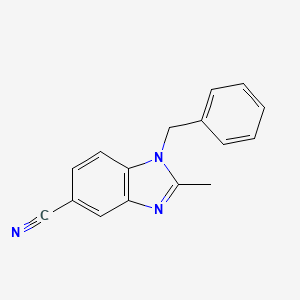
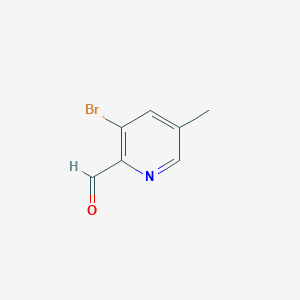
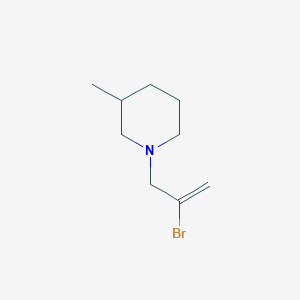
![8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1528148.png)